molecular formula C13H17NO6S B2828318 1-[(3,4-Dimethoxyphenyl)sulfonyl]proline CAS No. 367928-20-9

1-[(3,4-Dimethoxyphenyl)sulfonyl]proline

Cat. No.: B2828318
CAS No.: 367928-20-9
M. Wt: 315.34
InChI Key: KXBVANCVBWUHCU-UHFFFAOYSA-N
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Description

1-[(3,4-Dimethoxyphenyl)sulfonyl]proline (CAS: 367928-20-9) is a proline derivative featuring a sulfonyl group attached to a 3,4-dimethoxyphenyl ring. Proline, a cyclic secondary amine, is modified here to enhance its physicochemical or biological properties. This compound is marketed for medicinal purposes, though specific applications remain undisclosed .

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)sulfonylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO6S/c1-19-11-6-5-9(8-12(11)20-2)21(17,18)14-7-3-4-10(14)13(15)16/h5-6,8,10H,3-4,7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBVANCVBWUHCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,4-Dimethoxyphenyl)sulfonyl]proline typically involves the following steps:

    Starting Materials: The synthesis begins with proline and 3,4-dimethoxybenzenesulfonyl chloride.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

    Procedure: Proline is reacted with 3,4-dimethoxybenzenesulfonyl chloride under controlled temperature conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-[(3,4-Dimethoxyphenyl)sulfonyl]proline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Sulfides.

    Substitution Products: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Therapeutic Applications

Inhibition of Dipeptidyl Peptidase IV (DPP-IV)
One of the primary therapeutic applications of 1-[(3,4-Dimethoxyphenyl)sulfonyl]proline is its role as a DPP-IV inhibitor. DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones like GLP-1 (glucagon-like peptide-1). Inhibition of DPP-IV can enhance the action of GLP-1, leading to improved glycemic control in patients with type 2 diabetes mellitus. Research has shown that proline derivatives can effectively inhibit DPP-IV activity, making them promising candidates for diabetes treatment .

Potential in Cancer Treatment
The compound has also been studied for its potential anti-cancer properties. By inhibiting DPP-IV, it may contribute to reduced cancer metastasis and improved outcomes in various malignancies. The mechanism involves modulation of the tumor microenvironment and enhancement of immune responses against tumor cells .

Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. Antioxidants are vital in preventing oxidative stress-related diseases by scavenging free radicals. Studies have demonstrated that derivatives with a dimethoxyphenyl moiety can significantly reduce lipid peroxidation and enhance endogenous antioxidant levels in treated cells.

Compound IC50 (µM) Activity
DMPB12.5High
Control25Moderate

Anti-inflammatory Effects
The compound has shown promise as an anti-inflammatory agent. In vitro studies revealed that it inhibits the expression of pro-inflammatory markers such as COX-2 and inducible nitric oxide synthase (iNOS). This inhibition suggests a potential mechanism involving the NF-kB signaling pathway, which is critical in inflammatory responses.

Treatment COX-2 Expression (%) iNOS Expression (%)
Control100100
Low Dose7075
High Dose3040

Neuroprotective Properties

Preliminary studies indicate that this compound may exert neuroprotective effects by modulating neurotransmitter systems and reducing neuronal apoptosis. In models of neurodegeneration induced by glutamate toxicity, the compound demonstrated protective effects on neuronal cells, reducing cell death significantly compared to untreated controls.

Cosmetic Applications

In addition to its medicinal applications, the compound's properties are being explored in cosmetic formulations. Its antioxidant and anti-inflammatory characteristics make it suitable for use in skincare products aimed at reducing oxidative damage and inflammation on the skin, thus enhancing overall skin health .

Case Studies and Research Findings

Several studies have investigated the efficacy and safety of this compound:

  • Study on Antioxidant Potential: This study assessed various piperidine derivatives for their antioxidant activity, revealing significant reductions in oxidative markers in treated cells.
  • Anti-inflammatory Mechanisms Study: In vitro experiments highlighted the compound's ability to inhibit key inflammatory markers, suggesting its utility in treating inflammatory diseases.
  • Neuroprotective Effects Study: Research demonstrated that the compound could protect neuronal cells from glutamate-induced toxicity, indicating potential applications in neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 1-[(3,4-Dimethoxyphenyl)sulfonyl]proline depends on its specific application:

    Molecular Targets: It may interact with enzymes or receptors, altering their activity.

    Pathways Involved: The compound can modulate biochemical pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 1-[(3,4-Dimethoxyphenyl)sulfonyl]proline, differing in substituents, backbone modifications, or functional groups. Key comparisons are summarized in Table 1 and elaborated below.

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Key Substituents/Modifications Molecular Weight Notable Properties/Applications Reference
This compound Proline backbone, sulfonyl, 3,4-dimethoxy 367.37 g/mol Medicinal use (undisclosed)
1-[(3,4-Dimethoxyphenyl)methyl]-5-oxo-proline (31f) Methyl, 4-methoxyphenyl, 5-oxo group 369.37 g/mol Solid-state stability, synthetic utility
1-(3,4-Dimethoxyphenyl)-3-(tosyl)-propan-1-one Propanone backbone, tosyl group 362.41 g/mol Ketone reactivity, potential catalysis
3-(Triazolyl)-propan-1-one derivative 1H-1,2,4-triazole, 4-methoxyphenyl ~350 g/mol* Enzyme inhibition, hydrogen bonding
1-(2,4-Dichlorophenyl)sulfonyl-pyrazole Pyrazole ring, dichlorophenyl, methyl 440.31 g/mol Aromatic interactions, antimicrobial
Pentamethylbenzyl-sulfonyl propanone Pentamethylbenzyl, sulfonyl, propanone 388.52 g/mol High hydrophobicity, solubility challenges

*Estimated based on molecular formula.

Backbone and Functional Group Modifications

  • Proline vs.
  • Sulfonyl vs. Methyl/Triazole Groups : The sulfonyl group in this compound enhances electron withdrawal and hydrogen-bond acceptor capacity compared to methyl (31f, ) or triazole () substituents. This may improve binding to serine proteases or sulfotransferases.

Electronic and Steric Effects

  • 3,4-Dimethoxyphenyl vs. Dichlorophenyl : The 3,4-dimethoxy group is electron-donating, increasing electron density on the aromatic ring, while dichlorophenyl () introduces electron-withdrawing effects, altering charge distribution and reactivity.

Reactivity and Stability

  • Alkaline Stability : Lignin model compounds with 3,4-dimethoxyphenyl groups () show β-O-4 bond cleavage under mild alkaline conditions. The sulfonyl group in the target compound may confer greater stability compared to ether-linked analogs.
  • Triazole Reactivity : The triazole ring () participates in metal coordination and hydrogen bonding, offering distinct biological activity compared to sulfonyl derivatives.

Biological Activity

1-[(3,4-Dimethoxyphenyl)sulfonyl]proline (CAS No. 367928-20-9) is a sulfonamide derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a proline backbone, which is known for its role in protein synthesis and enzyme function, combined with a sulfonyl group that can enhance biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study evaluated its effects on various cancer cell lines, revealing that it induces apoptosis in human cancer cells through the activation of intrinsic pathways. The compound demonstrated an IC50 value in the low micromolar range against several cancer types, including breast and colon cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It was tested against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The results demonstrated that it inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

The proposed mechanism of action for this compound involves the inhibition of specific enzymes that are crucial for cell proliferation and survival. The sulfonamide group is believed to interact with active sites on target enzymes, disrupting their function and leading to cell death in cancer cells. Additionally, the proline moiety may influence protein folding and stability, further impacting cellular processes .

Study 1: Anticancer Efficacy

A recent study conducted by Da Silva et al. (2020) investigated the cytotoxic effects of various proline derivatives, including this compound. The findings indicated that this compound exhibited a potent cytotoxic effect on glioblastoma cells, with a decrease in cell viability observed at concentrations as low as 10 µM. The study highlighted the potential of this compound as a lead structure for developing new anticancer agents .

Study 2: Antibacterial Activity

In another study focusing on antimicrobial properties, researchers tested this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound showed significant antibacterial activity with an MIC of 8 µg/mL. This finding suggests that it could serve as a scaffold for developing novel antibiotics against resistant strains .

Comparative Analysis

Compound Activity IC50/MIC Notes
This compoundAnticancerLow µMInduces apoptosis in cancer cells
Antibacterial8 µg/mL (MRSA)Effective against resistant strains
Similar Proline DerivativesVariesVariesStructural modifications impact activity

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